N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, cyano, and phosphanyl groups. The presence of these groups contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the phosphanyl and cyano groups. The final step involves the coupling of the intermediate with benzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide include:
- N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]acetamide
- N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial processes.
Properties
Molecular Formula |
C47H56N4O9P2 |
---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide |
InChI |
InChI=1S/C47H56N4O9P2/c1-32(2)61(33(3)4)62(58-30-14-28-48)60-43-42(56-7)40(59-45(43)51-29-27-41(50-46(51)53)49-44(52)34-15-10-8-11-16-34)31-57-47(35-17-12-9-13-18-35,36-19-23-38(54-5)24-20-36)37-21-25-39(55-6)26-22-37/h8-13,15-27,29,32-33,40-43,45H,14,30-31H2,1-7H3,(H,49,52)(H,50,53)/t40-,41?,42?,43+,45-,62?/m1/s1 |
InChI Key |
AALHEPDXYGYRRZ-SIHRDBSXSA-N |
Isomeric SMILES |
CC(C)P(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(NC5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)P(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.